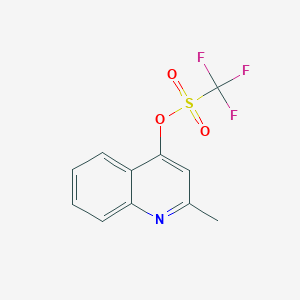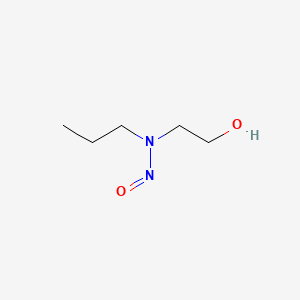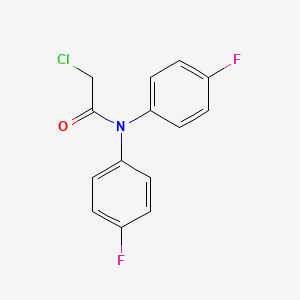
2-Chloro-N,N-bis(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-bis(4-fluorophenyl)acetamide is an organic compound with the molecular formula C14H10ClF2NO It is characterized by the presence of a chloro group, two fluorophenyl groups, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining the temperature at room temperature and allowing the reaction to proceed for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N-bis(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-bis(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N-bis(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can participate in various binding interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(4-fluorophenyl)acetamide: Similar structure but with only one fluorophenyl group.
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains an additional chloro group on the phenyl ring.
2-Chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide: Contains an isopropyl group instead of a second fluorophenyl group.
Uniqueness
2-Chloro-N,N-bis(4-fluorophenyl)acetamide is unique due to the presence of two fluorophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
117082-85-6 |
|---|---|
Fórmula molecular |
C14H10ClF2NO |
Peso molecular |
281.68 g/mol |
Nombre IUPAC |
2-chloro-N,N-bis(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-9-14(19)18(12-5-1-10(16)2-6-12)13-7-3-11(17)4-8-13/h1-8H,9H2 |
Clave InChI |
OXNZQJILSPDXLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)

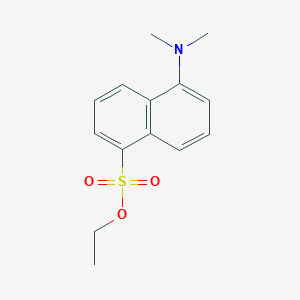
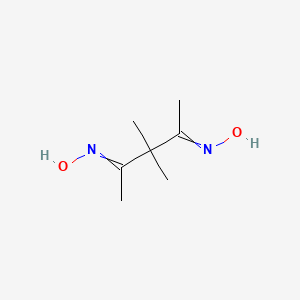
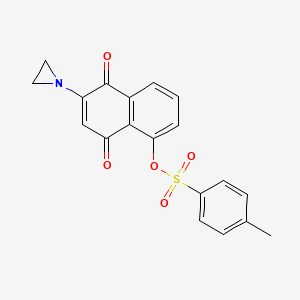
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
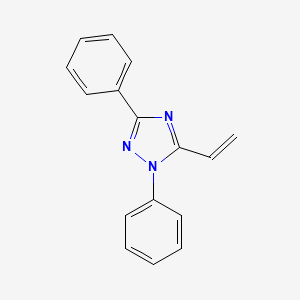
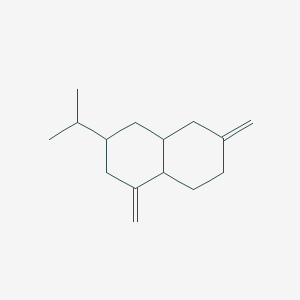
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
